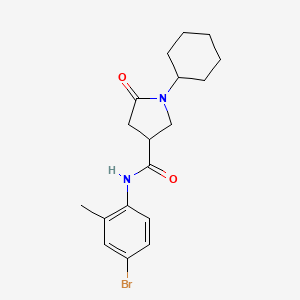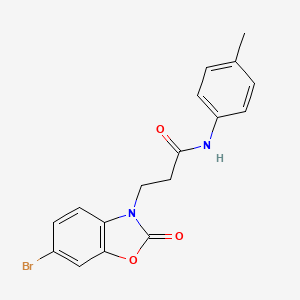
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BML-210, belongs to the class of pyrrolidinecarboxamide derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in the progression of various diseases. N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and is implicated in cancer progression. In addition, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It also reduces the expression of genes that are involved in cancer progression and induces apoptosis in cancer cells. Moreover, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. It has also been shown to have low toxicity and high selectivity for its target enzymes and receptors, making it a promising candidate for drug development. However, one limitation of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel formulations of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide that improve its solubility and bioavailability. Another direction is the investigation of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs or therapies for enhanced therapeutic efficacy. Moreover, the potential of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide as a diagnostic tool for certain diseases, such as cancer, is an area that warrants further investigation. Overall, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has shown great promise as a therapeutic agent in various fields of medicine, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide due to its anti-inflammatory properties. Moreover, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its neuroprotective effects in Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-12-9-14(19)7-8-16(12)20-18(23)13-10-17(22)21(11-13)15-5-3-2-4-6-15/h7-9,13,15H,2-6,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFSKSVCBMUHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B4388768.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-ethylbenzenesulfonamide](/img/structure/B4388769.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4388775.png)
![1-cyclohexyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4388777.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388802.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4388807.png)

![methyl 2-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388815.png)
![ethyl 2-{[(benzylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388817.png)
![{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388818.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4388819.png)
![2-{2-[(allylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4388822.png)
![4-[benzyl(methyl)amino]-3-oxo-2-phenylbutanenitrile](/img/structure/B4388845.png)